

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LW1564

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Compound of Interest		
Compound Name:	LW1564	
Cat. No.:	B15621579	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel disubstituted adamantyl derivative that has demonstrated significant potential as an anti-cancer agent.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of **LW1564**. The primary focus of this document is on its mechanism of action as a hypoxia-inducible factor (HIF)-1α inhibitor through the targeting of mitochondrial respiration.[1][2] This guide synthesizes available quantitative data, details experimental protocols from key studies, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacokinetics

As of the latest available public data, detailed pharmacokinetic parameters for **LW1564**, such as Cmax, Tmax, area under the curve (AUC), and half-life in preclinical animal models, have not been published. The primary focus of the existing research has been on the compound's pharmacodynamic effects and mechanism of action.

Pharmacodynamics



LW1564 exerts its anti-cancer effects primarily by inhibiting the accumulation of HIF- 1α , a key transcription factor in tumor progression and angiogenesis.[1] This inhibition is achieved through a unique mechanism involving the modulation of mitochondrial respiration.

In Vitro Activity

LW1564 has shown potent inhibitory effects on various cancer cell lines. The key in vitro pharmacodynamic parameters are summarized in the table below.

Parameter	Cell Line	Value	Reference
HIF- 1α Inhibition (IC50)	HepG2	1.2 μΜ	[3]
Growth Inhibition (GI50)	Various Cancer Cells	0.4 - 4.6 μΜ	[3]

In Vivo Activity

In a preclinical mouse model utilizing HepG2 xenografts, **LW1564** demonstrated significant anti-tumor activity.

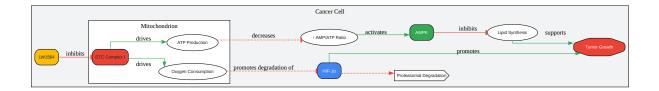
Animal Model	Dosing	Outcome	Reference
HepG2 Xenograft Mouse Model	10 mg/kg (intraperitoneal injection)	67% tumor regression	[4]

Mechanism of Action

LW1564's primary mechanism of action involves the inhibition of mitochondrial electron transport chain (ETC) complex I.[4] This leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. The elevated oxygen promotes the proteasomal degradation of HIF-1α.[4] Furthermore, the reduction in ATP production due to ETC inhibition activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits lipid synthesis.[3]



Signaling Pathway of LW1564



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Caption: Signaling pathway of LW1564 in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Cell Culture and Reagents

- Cell Lines: HepG2, A549, and HCT116 cells were used.
- Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- **LW1564** Preparation: **LW1564** was dissolved in DMSO to prepare a stock solution.

Western Blot Analysis

- Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit.



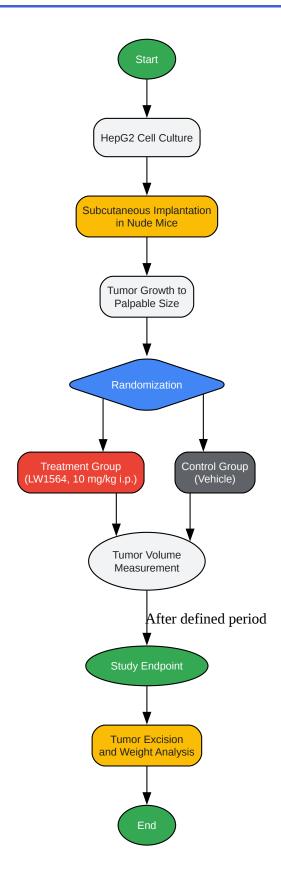
- SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
- Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).
- Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

HepG2 Xenograft Mouse Model

- Animal Housing: Athymic nude mice (female, 6 weeks old) were used.
- Tumor Cell Implantation: HepG2 cells (1 × 10⁷) were subcutaneously injected into the flank of each mouse.
- Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of LW1564 (10 mg/kg).
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

Experimental Workflow for In Vivo Study





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Caption: Workflow for the HepG2 xenograft mouse model study.



Conclusion

LW1564 is a promising anti-cancer agent with a well-defined pharmacodynamic profile centered on the inhibition of HIF-1α through a novel mitochondrial-targeting mechanism. While the current body of research provides a strong foundation for its mechanism of action and anti-tumor efficacy, further studies are required to elucidate its pharmacokinetic properties. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile will be critical for its continued development and potential translation into clinical applications. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the study of this and similar compounds.

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